An In-depth Technical Guide on the Chemical Structure and Reactivity of Phenol
An In-depth Technical Guide on the Chemical Structure and Reactivity of Phenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure and reactivity of phenol (B47542) (C₆H₅OH), a foundational aromatic compound in organic chemistry and a critical building block in the synthesis of pharmaceuticals and other industrial chemicals.
Chemical Structure of Phenol
Phenol consists of a hydroxyl (-OH) group directly bonded to a carbon atom within a benzene (B151609) ring.[1][2] This arrangement confers unique properties to the molecule, influencing its geometry, bonding, and electronic characteristics.
Molecular Geometry and Hybridization
The benzene ring of phenol possesses a planar trigonal geometry, with the carbon atoms being sp² hybridized.[3] The bond angles within the ring are approximately 120°.[1] The oxygen atom of the hydroxyl group is often described as sp³ hybridized, resulting in a bent molecular geometry around the oxygen.[4] However, due to resonance, there is significant sp² character to the oxygen as well.[5]
The structure of phenol can be visualized as follows:
Caption: Ball-and-stick model of the phenol molecule.
Bonding and Resonance
A key feature of phenol's structure is the interaction between a lone pair of electrons on the oxygen atom and the delocalized π-electron system of the benzene ring.[2] This overlap of orbitals leads to the delocalization of the oxygen's lone pair into the ring, which can be represented by several resonance structures.[2] This resonance has profound effects on phenol's reactivity.
Caption: Resonance delocalization in the phenoxide ion.
Table 1: Selected Bond Lengths and Angles in Phenol
| Parameter | Value | Reference |
| C-C (aromatic) bond length | ~1.39 Å | [1] |
| C-O bond length | ~1.36 pm | [6] |
| C-O-H bond angle | ~109° | [6] |
| Internal ring angle at C-OH | ~121.6° | [7] |
Chemical Reactivity of Phenol
The electronic interplay between the hydroxyl group and the aromatic ring governs the reactivity of phenol, making it susceptible to a variety of chemical transformations.
Acidity
Phenols are significantly more acidic than alcohols.[8][9] The pKa of phenol is approximately 10, whereas the pKa of alcohols is in the range of 16-18.[8][9][10] This increased acidity is attributed to the resonance stabilization of the conjugate base, the phenoxide ion.[8][10][11] The negative charge on the oxygen in the phenoxide ion is delocalized over the aromatic ring, which stabilizes the ion and favors the dissociation of the proton.[8][10]
Electron-withdrawing groups on the benzene ring further enhance the acidity of phenols, while electron-donating groups decrease it.[9][10]
Table 2: pKa Values of Phenol and Substituted Phenols
| Compound | pKa |
| Phenol | 10.0 |
| o-Cresol | 10.28 |
| m-Cresol | 10.09 |
| p-Cresol | 10.26 |
| o-Nitrophenol | 7.23 |
| m-Nitrophenol | 8.40 |
| p-Nitrophenol | 7.15 |
Data compiled from various sources.[6]
Electrophilic Aromatic Substitution
The hydroxyl group is a powerful activating and ortho, para-directing group in electrophilic aromatic substitution reactions.[12][13][14][15] The donation of electron density from the oxygen atom into the ring makes the aromatic ring of phenol highly nucleophilic and much more reactive than benzene.[2][16][17] Consequently, reactions often proceed under milder conditions than those required for benzene.[15]
Phenol reacts readily with halogens. For instance, with bromine water, phenol undergoes polysubstitution to form a white precipitate of 2,4,6-tribromophenol (B41969).[12][17] Monosubstitution can be achieved by using a less polar solvent and lower temperatures.[18]
The nitration of phenol with dilute nitric acid at room temperature yields a mixture of o-nitrophenol and p-nitrophenol.[12][16][17] In contrast, reaction with concentrated nitric acid leads to the formation of 2,4,6-trinitrophenol, also known as picric acid.[12][17]
Phenol reacts with concentrated sulfuric acid to produce a mixture of o- and p-hydroxybenzenesulfonic acids. The reaction is temperature-dependent, with the ortho isomer favored at lower temperatures and the para isomer at higher temperatures.[19]
While the hydroxyl group can coordinate with the Lewis acid catalyst, Friedel-Crafts alkylation and acylation of phenols are possible, often requiring higher temperatures.[18]
Reactions of the Hydroxyl Group
Phenols can be converted to ethers via the Williamson ether synthesis. This reaction involves the deprotonation of the phenol with a base to form a phenoxide ion, which then acts as a nucleophile and attacks an alkyl halide.[20][21]
Phenols can be esterified by reacting them with acid chlorides or acid anhydrides in the presence of a base.[16] This is an example of the Schotten-Baumann reaction.[16]
Named Reactions
This reaction involves the carboxylation of sodium phenoxide by heating it with carbon dioxide under pressure.[22] The primary product is salicylic (B10762653) acid (ortho-hydroxybenzoic acid), a precursor to aspirin.[22][23]
Caption: Workflow for the Kolbe-Schmitt reaction.
The Reimer-Tiemann reaction introduces a formyl group (-CHO) onto the aromatic ring of phenol, typically at the ortho position.[24] The reaction is carried out by treating phenol with chloroform (B151607) in a basic solution.[24][25] The reactive electrophile in this reaction is dichlorocarbene (B158193) (:CCl₂).[24][26]
Caption: Key stages of the Reimer-Tiemann reaction.
Experimental Protocols
Bromination of Phenol to 2,4,6-Tribromophenol
Methodology:
-
Dissolve a known quantity of phenol in distilled water in a flask.
-
Slowly add bromine water to the phenol solution while stirring continuously at room temperature.
-
Continue adding bromine water until the yellow color of bromine persists, indicating the completion of the reaction.
-
A white precipitate of 2,4,6-tribromophenol will form.[12][17]
-
Filter the precipitate using vacuum filtration and wash with cold distilled water to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain purified 2,4,6-tribromophenol.
-
Dry the purified crystals and determine the melting point and yield.
Williamson Ether Synthesis of Anisole from Phenol
Methodology:
-
In a round-bottom flask, dissolve phenol in an appropriate solvent such as ethanol.
-
Add a base, such as sodium hydroxide, to the solution to deprotonate the phenol and form sodium phenoxide.[21]
-
To the resulting solution, add methyl iodide (or another suitable alkyl halide) and reflux the mixture for a specified period.[27] A phase-transfer catalyst like tetrabutylammonium (B224687) bromide can be used to facilitate the reaction between the aqueous and organic phases.[27][28]
-
After the reaction is complete, cool the mixture to room temperature.
-
Perform an extraction using a suitable organic solvent (e.g., diethyl ether) and water to separate the product from inorganic salts.
-
Wash the organic layer with a dilute base solution to remove any unreacted phenol, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent under reduced pressure to obtain the crude anisole.
-
Purify the product by distillation.
Synthesis of Salicylic Acid via Kolbe-Schmitt Reaction
Methodology:
-
Place sodium phenoxide in a high-pressure autoclave. Sodium phenoxide is prepared by reacting phenol with sodium hydroxide.[22][23]
-
Heat the sodium phenoxide to approximately 125°C under a carbon dioxide atmosphere at a pressure of about 100 atm.[22][23]
-
Maintain these conditions for several hours to allow for the carboxylation to occur.
-
After the reaction, cool the autoclave and release the pressure.
-
Dissolve the resulting solid, which is primarily sodium salicylate, in water.
-
Acidify the aqueous solution with a strong acid, such as sulfuric acid, to precipitate the salicylic acid.[22][23]
-
Filter the crude salicylic acid, wash with cold water, and purify by recrystallization from hot water.
-
Dry the purified salicylic acid and determine its melting point and yield.
Synthesis of Salicylaldehyde via Reimer-Tiemann Reaction
Methodology:
-
In a round-bottom flask equipped with a reflux condenser, dissolve phenol in an aqueous solution of a strong base, such as sodium hydroxide.[25]
-
Heat the solution to around 60-70°C.
-
Slowly add chloroform to the reaction mixture while stirring vigorously.[25]
-
Reflux the mixture for a few hours. The reaction mixture will turn dark.
-
After the reflux period, distill off the excess chloroform.
-
Acidify the remaining alkaline solution with a dilute acid (e.g., hydrochloric acid) to precipitate the crude product.
-
Perform steam distillation to separate the more volatile o-hydroxybenzaldehyde (salicylaldehyde) from the less volatile p-hydroxybenzaldehyde and other non-volatile impurities.
-
Extract the distillate with a suitable organic solvent, dry the organic layer, and remove the solvent to obtain the purified salicylaldehyde.
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